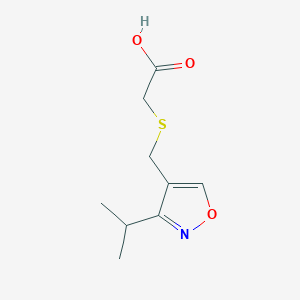
5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18F3N5O4 and its molecular weight is 449.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the serotonin receptors , specifically the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
The compound functions as a full agonist at all the aforementioned serotonin receptor sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Biochemical Pathways
The compound’s interaction with the serotonin receptors and SERT leads to an increase in serotonin levels. This can affect various biochemical pathways related to mood regulation, sleep, and other neurological functions .
Pharmacokinetics
The compound is metabolized in the liver by CYP2D6, CYP1A2, and CYP3A4 enzymes . These enzymes play a significant role in drug metabolism, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thereby its bioavailability.
Result of Action
The compound’s action results in increased serotonin levels, which can mimic the effects of MDMA . It’s important to note that the compound is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its side effects tend to be significantly worsened when consumed alongside alcohol . Furthermore, the compound’s metabolism can be affected by factors such as the individual’s liver function and the presence of other drugs that may interact with the same metabolic enzymes .
生化学分析
Biochemical Properties
It’s known that trifluoromethyl groups can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound could potentially interact with a variety of enzymes and receptors in the biological system .
Cellular Effects
Compounds containing a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s known that trifluoromethyl groups can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound could potentially exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
5-methyl-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O4/c1-12-9-15(26-32-12)17(29)25-19-24-16(11-31-19)18(30)28-7-5-27(6-8-28)14-4-2-3-13(10-14)20(21,22)23/h2-4,9-11H,5-8H2,1H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFOFDXKFGRIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2860459.png)
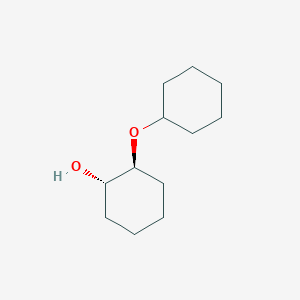
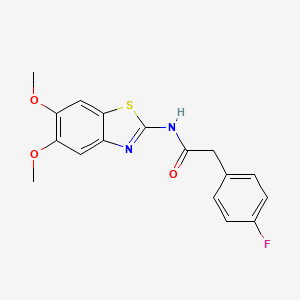
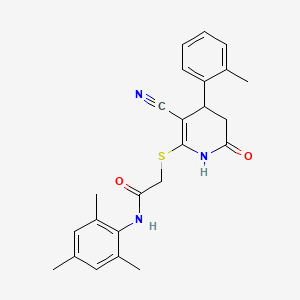
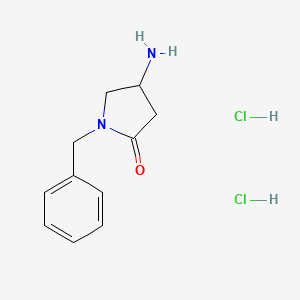



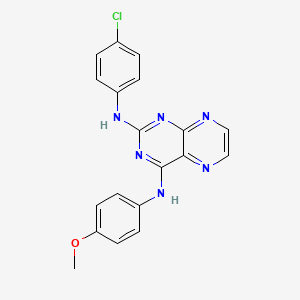
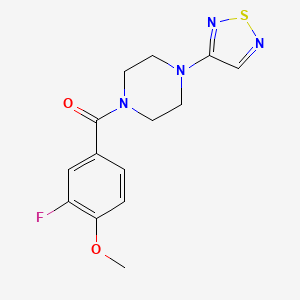
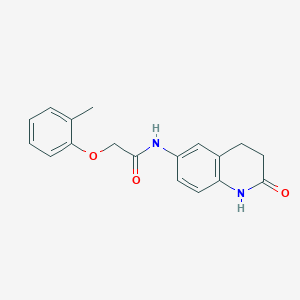
![1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine](/img/structure/B2860474.png)
